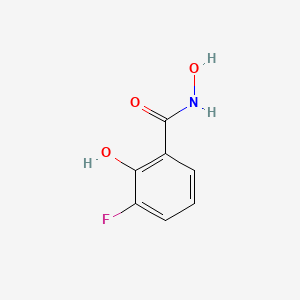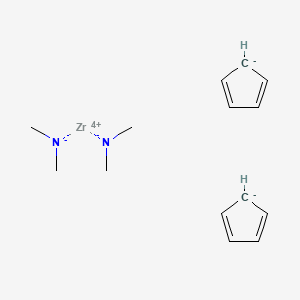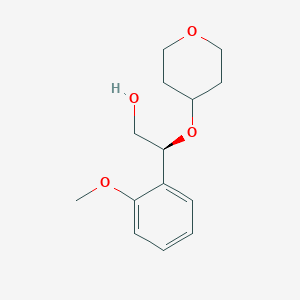![molecular formula C14H19NO3S B6306665 t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate CAS No. 2197057-31-9](/img/structure/B6306665.png)
t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate (TBN-MEC) is a versatile and widely used chemical compound in scientific research. It is a derivative of the carbamate family, which is a class of organic compounds that contain an amide group linked to a carbonyl group. TBN-MEC is frequently used as a catalyst in organic synthesis, specifically in the synthesis of peptides and other organic molecules, and as a reagent in various biochemical and physiological experiments. In
Scientific Research Applications
T-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate can be used in a variety of scientific research applications, including peptide synthesis, organic synthesis, and biochemical and physiological experiments. It is commonly used as a catalyst in the synthesis of peptides and other organic molecules, as well as a reagent in biochemical and physiological experiments. It is also used as a reagent in organic synthesis, specifically in the synthesis of peptides and other organic molecules.
Mechanism of Action
T-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate acts as a catalyst in the synthesis of peptides and other organic molecules by activating the carbonyl group of the substrate molecule and facilitating the formation of a peptide bond. It also acts as a reagent in biochemical and physiological experiments by reacting with the substrate molecules, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to increase the activity of enzymes, such as proteases, and to inhibit the activity of other enzymes, such as chymotrypsin. It has also been shown to have an effect on the metabolism of proteins, carbohydrates, and lipids.
Advantages and Limitations for Lab Experiments
The use of t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is readily available. It is also easy to use and has a high purity, which makes it suitable for use in a variety of experiments. However, it should be noted that this compound is toxic and should be handled with care.
Future Directions
T-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate has a wide range of potential future directions. It could be used in the synthesis of new molecules, such as peptides, proteins, and carbohydrates, as well as for the study of biochemical and physiological processes. It could also be used as a reagent in organic synthesis, specifically in the synthesis of peptides and other organic molecules. Additionally, it could be used to study the structure and function of proteins, carbohydrates, and lipids, as well as to develop new drugs and drug delivery systems.
Synthesis Methods
T-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate can be synthesized through a variety of methods, including the reaction of 4-(methylsulfanyl)phenol with ethyl chloroformate in the presence of a base, such as sodium hydroxide, followed by reaction with t-butyl alcohol. The reaction can be carried out in an inert atmosphere, such as nitrogen, in an aqueous or non-polar solvent. The reaction is typically completed in a few hours at room temperature and yields a product with a purity of 95-98%.
properties
IUPAC Name |
tert-butyl N-[2-(4-methylsulfanylphenyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-14(2,3)18-13(17)15-9-12(16)10-5-7-11(19-4)8-6-10/h5-8H,9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANQJBYCVLXILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)







![(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6306642.png)
![t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306660.png)
![2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester](/img/structure/B6306668.png)
![5-[trans-2-(t-Butoxycarbonylamino)cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B6306679.png)
![Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate](/img/structure/B6306691.png)